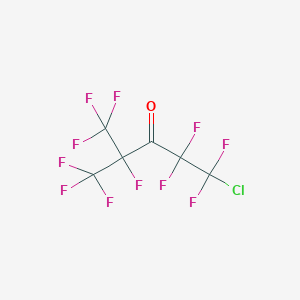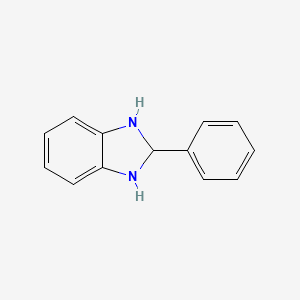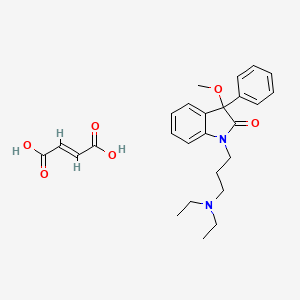
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate involves several steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the diethylamino propyl group and the methoxy group. The final step involves the formation of the fumarate salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of other biologically active molecules. In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent. Its diverse biological activities make it a valuable compound for further research and development .
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate can be compared with other indole derivatives such as indole-3-acetic acid and 1H-indole-3-carbaldehyde. While these compounds share a common indole nucleus, they differ in their substituents and biological activities. The unique combination of the diethylamino propyl group and the methoxy group in this compound contributes to its distinct biological properties .
Eigenschaften
CAS-Nummer |
42773-68-2 |
|---|---|
Molekularformel |
C26H32N2O6 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[3-(diethylamino)propyl]-3-methoxy-3-phenylindol-2-one |
InChI |
InChI=1S/C22H28N2O2.C4H4O4/c1-4-23(5-2)16-11-17-24-20-15-10-9-14-19(20)22(26-3,21(24)25)18-12-7-6-8-13-18;5-3(6)1-2-4(7)8/h6-10,12-15H,4-5,11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
UVJHTKCDPUGPSC-WLHGVMLRSA-N |
Isomerische SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


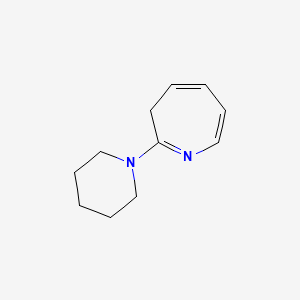
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
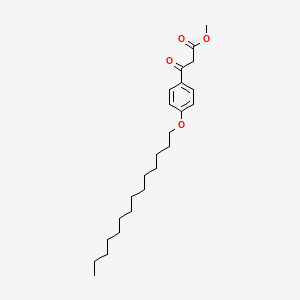
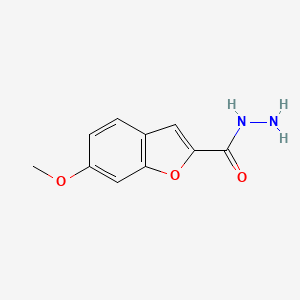
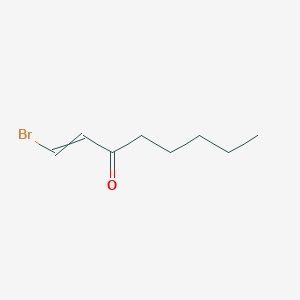
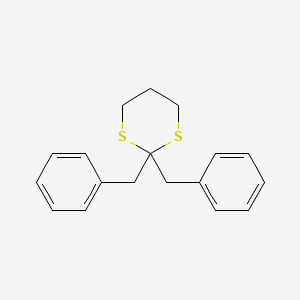
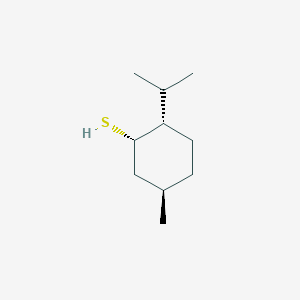
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)

